molecular formula C21H28N4O3 B7152068 N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide

Cat. No.: B7152068
M. Wt: 384.5 g/mol
InChI Key: ZWRSXVRZXXWWOI-UHFFFAOYSA-N
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Description

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring substituted with a benzyl and an ethyl group, linked to a pyrimidine ring through an acetamide linkage.

Properties

IUPAC Name

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-2-21(9-12-24(13-10-21)14-17-6-4-3-5-7-17)16-22-19(27)15-25-11-8-18(26)23-20(25)28/h3-8,11H,2,9-10,12-16H2,1H3,(H,22,27)(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRSXVRZXXWWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)CC2=CC=CC=C2)CNC(=O)CN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 1-benzyl-4-ethylpiperidone with suitable reagents under controlled conditions.

    Acetamide Linkage Formation: The piperidine intermediate is then reacted with 2-(2,4-dioxopyrimidin-1-yl)acetic acid or its derivatives to form the acetamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems to understand its pharmacokinetics and pharmacodynamics.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide
  • N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2,4-dioxopyrimidin-1-yl)propionamide

Uniqueness

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring and the acetamide linkage to the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

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